Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy-
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Overview
Description
Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy-: is a complex organic compound characterized by the presence of multiple bromine atoms and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- typically involves the bromination of benzene derivatives. The process often starts with the bromination of benzene to form dibromobenzene, followed by further functionalization to introduce the phenoxy and methoxy groups. Common reagents used in these reactions include bromine (Br2) and catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- can undergo oxidation reactions, typically resulting in the formation of brominated quinones.
Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less brominated derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed:
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacological agent.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple bromine atoms and the methoxy group can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Benzene, 1,3-dibromo-: A simpler derivative with only two bromine atoms.
Benzene, 1,4-dibromo-: Another dibrominated benzene with bromine atoms in different positions.
Benzene, 1,3,5-tribromo-: A more heavily brominated derivative.
Uniqueness: Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- is unique due to the combination of bromine atoms and the methoxy group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
602326-28-3 |
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Molecular Formula |
C13H8Br4O2 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxybenzene |
InChI |
InChI=1S/C13H8Br4O2/c1-18-13-8(15)3-5-11(12(13)17)19-10-4-2-7(14)6-9(10)16/h2-6H,1H3 |
InChI Key |
KPAKJWNZPVGBJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)OC2=C(C=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
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